N-Pentyl-2-(piperazin-1-YL)acetamide
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Overview
Description
1-Piperazineacetamide, N-pentyl- is an organic compound with the molecular formula C11H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-pentyl- can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-Piperazineacetamide, N-pentyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane . Major products formed from these reactions include various substituted piperazine derivatives .
Scientific Research Applications
1-Piperazineacetamide, N-pentyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and antibiotics.
Biological Research: It is used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.
Antimicrobial Polymers: Piperazine-based compounds are used in the development of antimicrobial polymers for healthcare and food packaging applications.
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-pentyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
Comparison with Similar Compounds
1-Piperazineacetamide, N-pentyl- can be compared with other piperazine derivatives, such as:
1-Piperazineethanol: This compound has a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
1-Piperazinecarboxamide: This compound has a carboxamide group, which affects its reactivity and biological activity.
1-Piperazinepropionamide: This compound has a propionamide group, resulting in different pharmacokinetic properties.
The uniqueness of 1-Piperazineacetamide, N-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
CAS No. |
89433-50-1 |
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Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-pentyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-13-11(15)10-14-8-6-12-7-9-14/h12H,2-10H2,1H3,(H,13,15) |
InChI Key |
DGOZINGOVPFLGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CN1CCNCC1 |
Origin of Product |
United States |
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